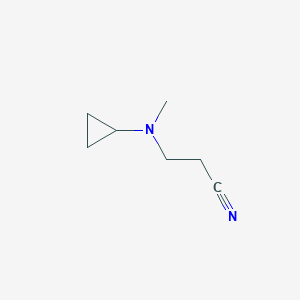
3-(Cyclopropyl(methyl)amino)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclopropyl(methyl)amino)propanenitrile: is an organic compound with the molecular formula C10H19N3 It contains a cyclopropyl group, a methylamino group, and a nitrile group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Cyclopropyl(methyl)amino)propanenitrile typically involves the reaction of cyclopropylamine with 3-chloropropanenitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitrile group in 3-(Cyclopropyl(methyl)amino)propanenitrile can undergo oxidation to form corresponding amides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles like amines or alcohols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide.
Major Products Formed:
Oxidation: Amides, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-(Cyclopropyl(methyl)amino)propanenitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and chemical entities.
Biology: In biological research, this compound can be used to study the effects of cyclopropyl and nitrile groups on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It can be used to design and synthesize new therapeutic agents with improved efficacy and safety profiles.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(Cyclopropyl(methyl)amino)propanenitrile involves its interaction with specific molecular targets and pathways. The cyclopropyl group may enhance the compound’s binding affinity to certain receptors or enzymes, while the nitrile group can participate in hydrogen bonding or other interactions with biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-(Methylamino)propanenitrile: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially less reactive in certain contexts.
Cyclopropylamine: This compound contains the cyclopropyl group but lacks the nitrile group, resulting in different chemical properties and reactivity.
3-Aminopropionitrile:
Uniqueness: 3-(Cyclopropyl(methyl)amino)propanenitrile is unique due to the presence of both the cyclopropyl and nitrile groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N2 |
|---|---|
Peso molecular |
124.18 g/mol |
Nombre IUPAC |
3-[cyclopropyl(methyl)amino]propanenitrile |
InChI |
InChI=1S/C7H12N2/c1-9(6-2-5-8)7-3-4-7/h7H,2-4,6H2,1H3 |
Clave InChI |
YMFCIEIMEUNZJG-UHFFFAOYSA-N |
SMILES canónico |
CN(CCC#N)C1CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















